molecular formula C24H22ClN3O2 B13372284 3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide

3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide

Cat. No.: B13372284
M. Wt: 419.9 g/mol
InChI Key: JRERIXJZROUNSX-CVKSISIWSA-N
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Description

3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydrazino group, and an isopropylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the hydrazone: The reaction between 4-isopropylbenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with 3-chlorobenzoyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-{[(2Z)-2-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazino]carbonyl}phenyl)benzamide
  • N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Uniqueness

3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide is unique due to its specific structural features, such as the presence of the isopropylbenzylidene moiety and the chloro group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22ClN3O2

Molecular Weight

419.9 g/mol

IUPAC Name

3-[(3-chlorobenzoyl)amino]-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H22ClN3O2/c1-16(2)18-11-9-17(10-12-18)15-26-28-24(30)20-6-4-8-22(14-20)27-23(29)19-5-3-7-21(25)13-19/h3-16H,1-2H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

JRERIXJZROUNSX-CVKSISIWSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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